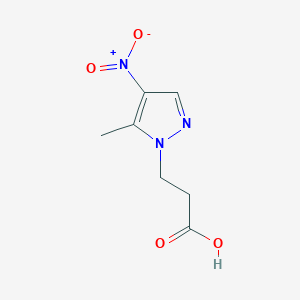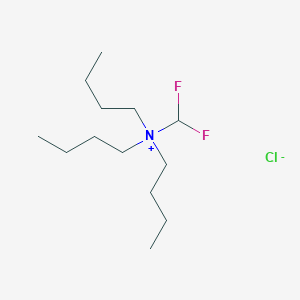
N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride
説明
“N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride” is a novel and effective difluorocarbene reagent for O-, S-, N-, C-difluoromethylation under mild conditions . When only 1.2 equivalent of the reagent is used, the difluoromethylated products can be obtained in moderate to excellent yields at low temperatures .
Synthesis Analysis
The synthesis of “this compound” involves difluoromethylation of O-, S-, N-, C-nucleophiles using difluoromethyltri (n-butyl)ammonium chloride as a new difluorocarbene source .Chemical Reactions Analysis
“this compound” is used in the difluoromethylation of O-, S-, N-, C-nucleophiles . The difluoromethylated products can be obtained in moderate to excellent yields at low temperatures .Physical And Chemical Properties Analysis
“this compound” has a melting point of 91-93 °C . The molecular weight and other physical properties are not explicitly mentioned in the search results.科学的研究の応用
Difluorocarbene Reagent Application
N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride has been identified as an effective difluorocarbene reagent for difluoromethylation under basic conditions. This compound, known as Difluoromethyltri(n-butyl)ammonium chloride, shows promise in O-, S-, N-, and C-difluoromethylation, achieving moderate to excellent yields with only 1.2 equivalent of the reagent (Wang, Huang, & Hu, 2011).
Synthesis of Sulfonating Agents
It has been used in the synthesis of new sulfonating agents, such as Dios chloride, for easy and efficient sulfonation of primary and secondary amines (Sakamoto et al., 2006).
Catalysis in Reductive Amination
This compound plays a role in the catalytic reductive amination of butyraldehyde with ammonia. In this process, it contributes to the formation of various amines, demonstrating its versatility in catalytic applications (Bódis et al., 2005).
Synthesis of Antioxidant Compounds
It has been involved in the synthesis and characterization of new derivatives with potential antioxidant activity. For example, a derivative of Fluoxetine, N,N -dicinnamyl-N-methyl-3-phenyl-3- [4-(trifluoromethyl) phenoxy]butan-1-aminium chloride hydrate, was synthesized and found to have higher antioxidant potential than its parent compounds (Kanwal et al., 2013).
Gas Hydrate Crystal Growth Inhibition
Research has explored its use in inhibiting crystal growth in gas hydrates. Specifically, fluorinated quaternary ammonium salts with monofluorobutyl groups, similar in structure to this compound, have shown effectiveness as low-dosage hydrate inhibitors (Mady & Kelland, 2013).
Safety and Hazards
作用機序
Mode of Action
N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride is a novel and effective difluorocarbene reagent . It is used for O-, S-, N-, C-difluoromethylation under mild conditions . The compound interacts with its targets by introducing a difluoromethyl group, which can significantly alter the properties of the target molecule .
Biochemical Pathways
The introduction of a difluoromethyl group can potentially affect a wide range of biochemical pathways, depending on the nature of the target molecule .
Result of Action
The result of the action of this compound is the formation of difluoromethylated products . When only 1.2 equivalent of the reagent is used, the difluoromethylated products can be obtained in moderate to excellent yields at low temperatures .
Action Environment
The action of this compound can be influenced by various environmental factors . .
特性
IUPAC Name |
tributyl(difluoromethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28F2N.ClH/c1-4-7-10-16(13(14)15,11-8-5-2)12-9-6-3;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGNTTPAUKORDN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)C(F)F.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





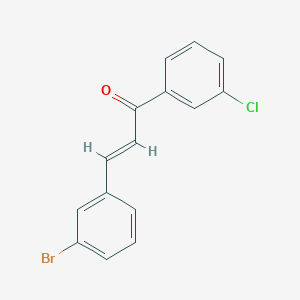
![1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070530.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070538.png)
![1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070547.png)
![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)
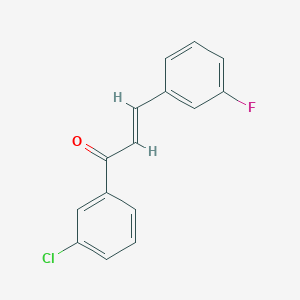
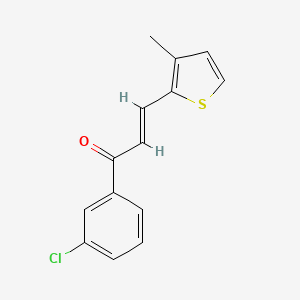
![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)
